molecular formula C12H12F3N3 B1625069 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile CAS No. 262295-57-8

4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile

Cat. No. B1625069
M. Wt: 255.24 g/mol
InChI Key: XWYMVLTXVOAUKA-UHFFFAOYSA-N
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Description

The compound “4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile” contains a piperazine ring, a trifluoromethyl group, and a benzonitrile group. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . The trifluoromethyl group is a functional group in organofluorines that has the formula -CF3 . The benzonitrile group consists of a benzene ring attached to a nitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the piperazine ring, the trifluoromethyl group, and the benzonitrile group. The exact spatial arrangement of these groups would depend on the specific synthetic pathway used to produce the compound .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the piperazine ring, the trifluoromethyl group, and the benzonitrile group. The piperazine ring can act as a bidentate ligand in coordination chemistry . The trifluoromethyl group is electron-withdrawing, which can influence the reactivity of the compound . The benzonitrile group can undergo reactions typical of nitriles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the piperazine ring, the trifluoromethyl group, and the benzonitrile group. For example, the trifluoromethyl group is highly electronegative, which could influence the polarity of the compound .

Scientific Research Applications

Antiviral Activity

4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile has been explored for its antiviral properties. Specifically, its derivatives have shown significant activity against Hepatitis C Virus (HCV). A study by Jiang et al. (2020) demonstrated the compound's potential as an HCV entry inhibitor, offering promising results for single or combination therapeutic applications (Jiang et al., 2020).

Antimicrobial and Antifungal Activities

The compound has also been noted for its antimicrobial properties. Reddy et al. (2013) synthesized derivatives that exhibited significant antimicrobial activity against various pathogens (Reddy et al., 2013). Additionally, Patel et al. (2010) reported on s-Triazinyl piperazines with promising antimicrobial effects, further underscoring the compound's utility in this domain (Patel et al., 2010).

Cancer Treatment

Research has also delved into the use of 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile in cancer treatment. Zhang et al. (2013) explored a derivative that induced cell cycle arrest and apoptosis in cervical cancer cells, highlighting its potential in oncology (Zhang et al., 2013). Another study by Lv et al. (2019) evaluated its anti-bone cancer activity, showing promising results in this field as well (Lv et al., 2019).

PD-1/PD-L1 Inhibitors

The compound's derivatives have also been investigated as PD-1/PD-L1 inhibitors, which are important in immunotherapy. Narva et al. (2020) synthesized derivatives that showed potent inhibitory activity for PD-1/PD-L1 binding, offering potential avenues for cancer immunotherapy (Narva et al., 2020).

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity and physicochemical properties. It could potentially be of interest in fields such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

4-piperazin-1-yl-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3N3/c13-12(14,15)11-7-10(2-1-9(11)8-16)18-5-3-17-4-6-18/h1-2,7,17H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWYMVLTXVOAUKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC(=C(C=C2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20464867
Record name 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile

CAS RN

262295-57-8
Record name 4-(Piperazin-1-yl)-2-(trifluoromethyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20464867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
I Kinoyama, N Taniguchi, T Yoden… - Chemical and …, 2004 - jstage.jst.go.jp
The search for novel antiandrogens by high-throughput screening (HTS) of the Yamanouchi chemical library led to the discovery of the lead compound (5), which possesses an …
Number of citations: 17 www.jstage.jst.go.jp

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